Dimetoxibenzenos
Dimethoxybenzenes are a class of organic compounds characterized by the presence of two methoxy (-OCH3) substituents attached to a benzene ring. These substances exhibit diverse chemical properties and find applications across various industries due to their structural versatility.
Structurally, dimethoxybenzenes can exist in three isomeric forms: ortho (1,2-dimethoxybenzene), meta (1,3-dimethoxybenzene), and para (1,4-dimethoxybenzene). The positional isomerism significantly influences their physical properties such as boiling points, melting points, and solubility in polar organic solvents.
From a chemical standpoint, dimethoxybenzenes are highly reactive intermediates. They can undergo substitution reactions, particularly with electrophiles, leading to the formation of further derivatives or products. Due to their stability compared to monomethylated benzenes, they are often used as protective groups in organic synthesis. Additionally, these compounds play crucial roles in pharmaceuticals, dyes, and other specialty chemicals where specific functional group patterns are required.
In summary, dimethoxybenzenes offer a versatile platform for diverse applications, making them indispensable in both academic research and industrial settings.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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Benzene, 1,4-bis(bromomethyl)-2,5-dimethoxy- | 50874-27-6 | C10H12Br2O2 |
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Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- | 5293-43-6 | C10H11BrO2 |
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Cyclohexanecarbonitrile, 1-(3,4-dimethoxyphenyl)-4-oxo- | 51533-65-4 | C15H17NO3 |
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Benzene, 1-ethyl-3,5-dimethoxy- | 51768-56-0 | C10H14O2 |
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Benzene, 4-(2-iodoethyl)-1,2-dimethoxy- | 64728-23-0 | C10H13IO2 |
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Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- | 57542-90-2 | C11H15NO5 |
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2-Chloro-4,5-dimethoxyaniline | 32829-09-7 | C8H10ClNO2 |
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4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | 35167-81-8 | C11H13NO3 |
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2,4-dimethoxy-1-(2-nitroethenyl)benzene | 37630-19-6 | C10H11NO4 |
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TCS 359 | 301305-73-7 | C18H20N2O4S |
Literatura Relacionada
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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